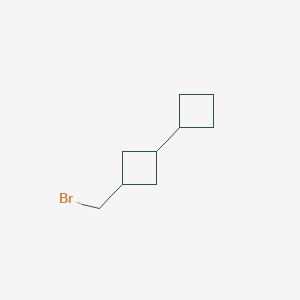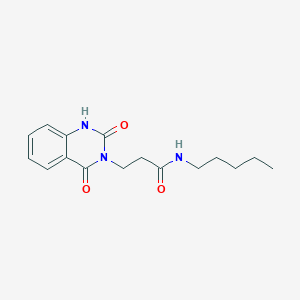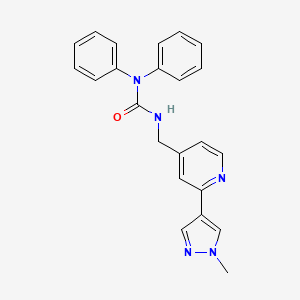
1-(Bromometil)-3-ciclobutilciclobutano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-cyclobutylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutylcyclobutane structure
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-cyclobutylcyclobutane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
Mode of Action
The bromine atom in “1-(Bromomethyl)-3-cyclobutylcyclobutane” could potentially be involved in electrophilic addition reactions with nucleophilic sites in biological molecules . This could lead to changes in the function of these molecules and subsequent biological effects.
Biochemical Pathways
The exact biochemical pathways affected by “1-(Bromomethyl)-3-cyclobutylcyclobutane” would depend on its specific biological targets. Brominated compounds can often interfere with redox reactions and other metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(Bromomethyl)-3-cyclobutylcyclobutane” would depend on various factors including its chemical structure, lipophilicity, and molecular size . Brominated compounds are often metabolized in the liver and can be excreted in the urine .
Result of Action
The molecular and cellular effects of “1-(Bromomethyl)-3-cyclobutylcyclobutane” would depend on its specific mode of action and the biological targets it interacts with. Potential effects could include changes in protein function, disruption of cellular processes, or induction of cell death .
Action Environment
The action, efficacy, and stability of “1-(Bromomethyl)-3-cyclobutylcyclobutane” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of brominated compounds can be affected by the pH of the environment .
Métodos De Preparación
The synthesis of 1-(Bromomethyl)-3-cyclobutylcyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclobutylcyclobutane using bromine in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to ensure the desired product is obtained .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
1-(Bromomethyl)-3-cyclobutylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar compounds to 1-(Bromomethyl)-3-cyclobutylcyclobutane include other bromomethyl-substituted cycloalkanes and cyclobutyl derivatives. These compounds share similar reactivity patterns but differ in their structural and electronic properties, which can influence their behavior in chemical reactions. Examples of similar compounds include:
- 1-(Bromomethyl)cyclobutane
- 1-(Bromomethyl)cyclopentane
- 1-(Bromomethyl)cyclohexane .
The uniqueness of 1-(Bromomethyl)-3-cyclobutylcyclobutane lies in its specific cyclobutylcyclobutane structure, which imparts distinct steric and electronic effects, influencing its reactivity and applications.
Propiedades
IUPAC Name |
1-(bromomethyl)-3-cyclobutylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSMHMNWSOVQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2293649-18-8 |
Source


|
| Record name | 1-(bromomethyl)-3-cyclobutylcyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4-[(3-morpholin-4-ylsulfonylphenyl)hydrazinylidene]-2-phenyl-3H-pyrazol-3-ol](/img/structure/B2577992.png)
![1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2577993.png)

![N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2577995.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2577998.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2577999.png)
![[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B2578000.png)

![4-Cyclobutyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2578006.png)
![Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate](/img/structure/B2578008.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2578012.png)
![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)
